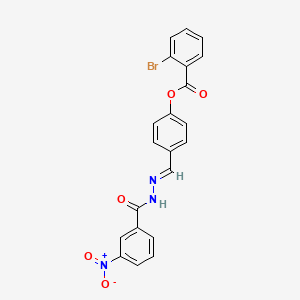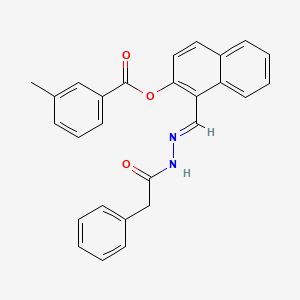
1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenylacetyl group, a carbohydrazonoyl moiety, a naphthyl ring, and a methylbenzoate ester. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. A common synthetic route includes:
-
Formation of Phenylacetyl Hydrazone:
- React phenylacetic acid with hydrazine hydrate to form phenylacetyl hydrazone.
- Reaction conditions: Reflux in ethanol, followed by cooling and crystallization.
-
Coupling with 2-Naphthylamine:
- The phenylacetyl hydrazone is then coupled with 2-naphthylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction conditions: Room temperature, in a suitable solvent like dichloromethane.
-
Esterification with 3-Methylbenzoic Acid:
- The final step involves esterification of the coupled product with 3-methylbenzoic acid using a catalyst such as sulfuric acid.
- Reaction conditions: Reflux in toluene, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbohydrazonoyl moiety can be reduced to form hydrazine derivatives.
Substitution: The naphthyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
- Oxidation of the phenylacetyl group yields phenylacetic acid derivatives.
- Reduction of the carbohydrazonoyl moiety produces hydrazine derivatives.
- Substitution on the naphthyl ring results in various substituted naphthyl compounds.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its carbohydrazonoyl group.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential anti-inflammatory and anti-cancer properties.
- Evaluated for its ability to cross the blood-brain barrier, making it a candidate for neurological drug development.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors.
- Employed in the synthesis of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action of 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate involves its interaction with specific molecular targets. The carbohydrazonoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with biological macromolecules, affecting their function. The compound’s ability to modulate signaling pathways and gene expression is also under investigation.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl benzoate
- 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
- 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 2-methylbenzoate
Comparison:
- Structural Differences: The position and type of substituents on the benzoate ester affect the compound’s reactivity and interaction with biological targets.
- Reactivity: Substituents can influence the compound’s stability and the types of reactions it undergoes.
- Applications: Variations in structure can lead to differences in biological activity and potential applications in medicine and industry.
1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
765284-57-9 |
|---|---|
Molekularformel |
C27H22N2O3 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
[1-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C27H22N2O3/c1-19-8-7-12-22(16-19)27(31)32-25-15-14-21-11-5-6-13-23(21)24(25)18-28-29-26(30)17-20-9-3-2-4-10-20/h2-16,18H,17H2,1H3,(H,29,30)/b28-18+ |
InChI-Schlüssel |
RNZWPWMILQDCJL-MTDXEUNCSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12028344.png)
![2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B12028346.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12028351.png)

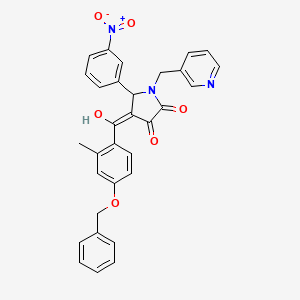

![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028379.png)
![2-Ethoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12028386.png)
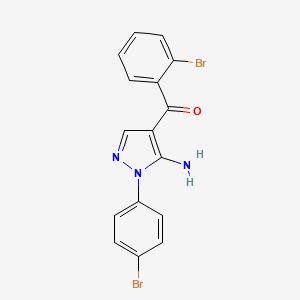
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028394.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028395.png)
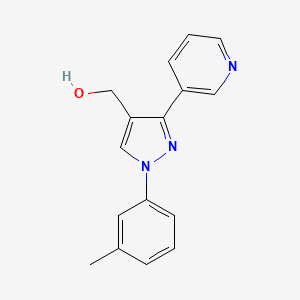
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12028420.png)
